molecular formula C11H8F3NO2 B1361209 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL CAS No. 41192-85-2

7-Methoxy-2-(trifluoromethyl)quinolin-4-OL

Cat. No. B1361209
CAS RN: 41192-85-2
M. Wt: 243.18 g/mol
InChI Key: SOHIYSRJLNWZFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

7-MTQ is synthesized through various documented methods. One reported method involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst.


Molecular Structure Analysis

The molecular formula of 7-MTQ is C11H8F3NO2 . The InChI representation is InChI=1S/C11H8F3NO2/c1-17-6-2-3-7-8 (4-6)15-10 (5-9 (7)16)11 (12,13)14/h2-5H,1H3, (H,15,16) . The Canonical SMILES representation is COC1=CC2=C (C=C1)C (=O)C=C (N2)C (F) (F)F .


Chemical Reactions Analysis

The synthesis of 7-MTQ involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst.


Physical And Chemical Properties Analysis

The molecular weight of 7-MTQ is 243.18 g/mol . The XLogP3 value is 2.4 . The compound has 1 hydrogen bond donor count and 6 hydrogen bond acceptor count . The topological polar surface area is 38.3 Ų .

Scientific Research Applications

Synthesis and Chemical Applications

  • Fluorescent Marker Development : 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol is used in the synthesis of 7-amino-4-(trifluoromethyl)coumarin, which is a novel fluorescent marker for sensitive detection of proteinases (Bissell et al., 1980).
  • Antiviral Drug Synthesis : The compound is involved in synthesizing 7-methoxy-3-heterocyclic quinolin-6-ol derivatives, evaluated for anti-hepatitis B virus activities (Liu et al., 2015).
  • HCV Protease Inhibitor Development : It's used in the practical synthesis of key intermediates for the creation of potent HCV NS3 protease inhibitors (Frutos et al., 2006).

Biomedical Research

  • Antimicrobial Activity : Derivatives of 7-methoxy-2-(trifluoromethyl)quinolin-4-ol show significant antimicrobial activity, suggesting potential as future antituberculosis agents (Garudachari et al., 2014).
  • Anticancer Research : Related compounds, such as lakshminine, synthesized using 7-methoxy-2-(trifluoromethyl)quinolin-4-ol structures, are tested for antiproliferative activity against cancer cell lines (Castro-Castillo et al., 2010).

Material Science and Other Applications

  • Moisture Sorption Behavior : The compound's hydrated form exhibits moisture sorption behavior strongly influenced by particle size and morphology, important for understanding dehydration mechanisms (Kang et al., 2012).
  • Photochemical Applications : The methoxy and hydroxy derivatives are used in photochemical studies, potentially as fluorophores for metallofluorescent indicators (Huitink, 1998).

Safety And Hazards

The compound has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . The hazard classifications are Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

7-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-6-2-3-7-8(4-6)15-10(5-9(7)16)11(12,13)14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHIYSRJLNWZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347144
Record name 7-METHOXY-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-(trifluoromethyl)quinolin-4-OL

CAS RN

41192-85-2
Record name 7-Methoxy-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41192-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-METHOXY-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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